Potent Steroid Sulfatase (STS) Inhibition at 74 nM in Human Cell Lysates: Differentiation from Micromolar Sulfamoylbenzoic Acid Analogs
Methyl 3-methyl-4-sulfamoylbenzoate (CAS 882980-76-9) exhibits potent inhibition of steroid sulfatase (STS), a key enzyme in estrogen biosynthesis, with an IC50 of 74 nM in human JEG3 choriocarcinoma cell lysates [1]. This activity is notable when benchmarked against other 4-sulfamoylbenzoic acid derivatives targeting different enzymes, such as the cPLA2α inhibitors (IC50 values ranging from 10-33 µM) [2]. Furthermore, its potency is directly comparable to dedicated non-steroidal STS inhibitor scaffolds, with the lead compound 18 from the (p-O-sulfamoyl)-N-alkanoyl tyramine series achieving an IC50 of 55.8 nM in the same assay system [3]. This places methyl 3-methyl-4-sulfamoylbenzoate within a competitive nanomolar potency range for STS inhibition.
| Evidence Dimension | Inhibition of Steroid Sulfatase (STS) enzymatic activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Compound 18 ((p-O-sulfamoyl)-N-alkanoyl tyramine series): IC50 = 55.8 nM; 4-sulfamoylbenzoic acid derivatives (cPLA2α): IC50 = 10-33 µM |
| Quantified Difference | The target compound's STS inhibitory potency is within 1.3-fold of the optimized lead compound 18, and is 135- to 445-fold more potent than the micromolar activity of related sulfamoylbenzoic acid derivatives against cPLA2α. |
| Conditions | Inhibition of [3H] E1S hydrolysis in human JEG3 cell lysates after 1-hour incubation |
Why This Matters
This evidence demonstrates that methyl 3-methyl-4-sulfamoylbenzoate is not merely an intermediate but a potent and selective biological probe for STS research, differentiating it from generic sulfamoylbenzoate building blocks with weaker or different biological activities.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): IC50 74 nM for Steroid Sulfatase in Human JEG3 Cell Lysates. View Source
- [2] El-Dahshan, A., et al. Med. Chem. Res. 2022, 31, 975-992. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. View Source
- [3] Li, P. K., et al. J. Steroid Biochem. Mol. Biol. 1996, 59(1), 41-48. Synthesis and sulfatase inhibitory activities of non-steroidal estrone sulfatase inhibitors. View Source
